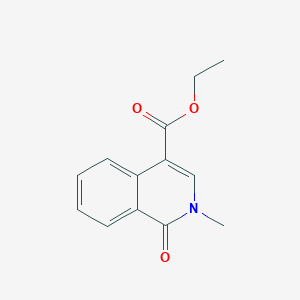

2-甲基-1-氧代-1,2-二氢异喹啉-4-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 . It is also known by its English name, Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate .

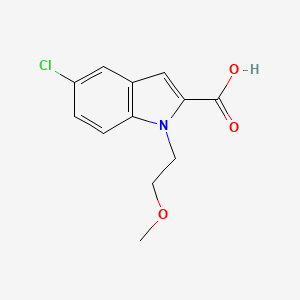

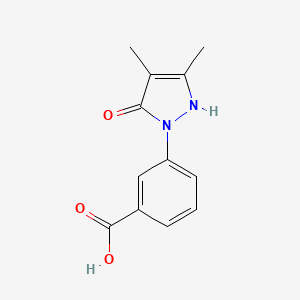

Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate consists of a dihydroisoquinoline ring with a methyl group at the 2-position and a carboxylate ester at the 4-position . The compound also contains a ketone functional group .Physical And Chemical Properties Analysis

Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has a melting point of 98 °C and a predicted boiling point of 393.0±42.0 °C . The compound has a predicted density of 1.222±0.06 g/cm3 . The predicted pKa value is -3.32±0.70 .科学研究应用

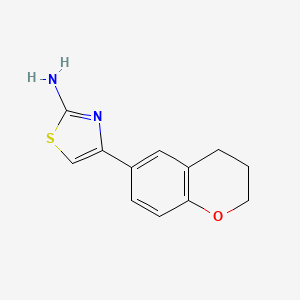

Synthesis of Heterocycles

Field

Organic Chemistry

Summary

4-Hydroxy-2-quinolones, which are structurally similar to your compound, are valuable in drug research and development. They are used in the synthesis of related four-membered to seven-membered heterocycles .

Method

The synthetic approaches involve various reactions to create the heterocycles .

Results

These heterocycles show unique biological activities .

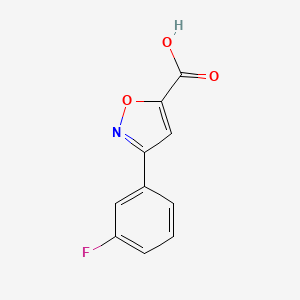

Inhibition of Acetylcholinesterase Enzyme

Field

Medicinal Chemistry

Summary

New 2-oxo-1,2-dihydroquinoline-3-carboxamides, which are structurally similar to your compound, have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme . This is relevant in the context of Alzheimer’s disease treatment .

Method

The compounds were synthesized and their inhibitory activity against the acetylcholinesterase enzyme was evaluated using an in-house gas chromatography method .

Results

The synthesized carboxamides showed strong potency in inhibiting acetylcholinesterase. Nine compounds from the group had activities higher than or close to donepezil, the positive control .

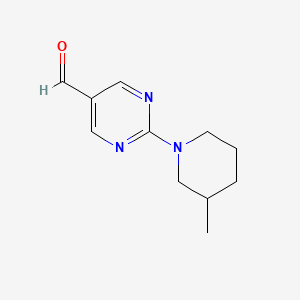

Green Synthesis of Heterocycles

Field

Green Chemistry

Summary

The compound belongs to a class of molecules used in a green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . These are key moieties present in various natural, synthetic, and semi-synthetic chemical building blocks .

Method

The method involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .

Results

2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action .

Anticancer Drug Development

Field

Pharmacology

Summary

The compound is structurally similar to DHPMs, which have been widely investigated for their pharmacological effect, mainly focusing on anticancer drug development .

Method

The method involves a four-step synthesis of the highly functionalized hybrid DHPM-triazole .

Results

Monastrol, a DHPM, is identified as a kinesin-5 inhibitor, involved in the separation of genetic material during mitosis .

属性

IUPAC Name |

ethyl 2-methyl-1-oxoisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)11-8-14(2)12(15)10-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGQFHHKLWGNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)